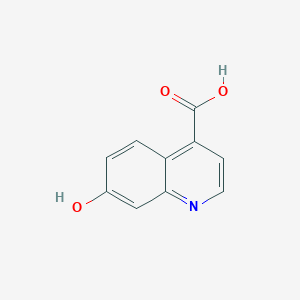

7-Hydroxyquinoline-4-carboxylic acid

Description

Historical Context of Quinoline-4-carboxylic Acid Chemistry

The study of quinoline (B57606) and its derivatives is a cornerstone of heterocyclic chemistry, with a history stretching back to the 19th century. Quinoline-4-carboxylic acid, also known as cinchoninic acid, and its derivatives have long been recognized for their biological activities. researchgate.net One of the earliest prominent examples is Cinchophen (2-phenylquinoline-4-carboxylic acid), which gained attention for its therapeutic properties. researchgate.net

The synthesis of the quinoline-4-carboxylic acid core has traditionally been achieved through classic named reactions. The Doebner reaction, a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid, and the Pfitzinger reaction, which uses isatin (B1672199) and a carbonyl compound, are fundamental methods for constructing this scaffold. researchgate.netresearchgate.net Over the years, numerous modifications and new synthetic routes have been developed to improve yields, accommodate a wider range of substituents, and adhere to the principles of green chemistry. researchgate.netacs.org This rich history of synthetic exploration has paved the way for the creation of specifically functionalized derivatives like 7-hydroxyquinoline-4-carboxylic acid, designed to serve as key intermediates in the development of targeted therapeutic agents. google.com

Structural Significance and Functional Groups in Chemical Reactivity

The chemical behavior and utility of this compound are dictated by the interplay of its three main structural components: the quinoline core, the 7-hydroxy group, and the 4-carboxylic acid group.

Quinoline Core: This bicyclic aromatic heterocycle provides a rigid, planar scaffold. Its aromatic nature influences the electronic properties of the attached functional groups and serves as a robust framework for orienting substituents in three-dimensional space.

Carboxylic Acid Group (-COOH) at position 4: This group is a key site for chemical modification, most commonly through amidation reactions to form carboxamides. google.com As an electron-withdrawing group, it influences the electron density of the quinoline ring system. It can also participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. mdpi.com

Hydroxyl Group (-OH) at position 7: This functional group is a hydrogen bond donor and can be converted into ethers or esters to modulate the compound's properties. As an electron-donating group, it increases the electron density of the benzene (B151609) portion of the quinoline ring, affecting its reactivity in electrophilic substitution reactions. ashp.org

The specific placement of these groups allows for intramolecular hydrogen bonding, which enhances the molecule's stability. sriramchem.com This unique arrangement of functional groups makes this compound a privileged scaffold in synthetic chemistry, enabling the systematic development of derivatives with tailored properties.

Table 1: Structural Features of this compound and Their Chemical Significance

| Structural Component | Functional Group | Position | Significance in Chemical Reactivity |

| Quinoline Core | Aromatic Heterocycle | - | Provides a rigid, planar scaffold for orienting other functional groups. |

| Carboxylic Acid | -COOH | 4 | Primary site for derivatization (e.g., amidation); acts as a hydrogen bond acceptor; electron-withdrawing. google.com |

| Hydroxyl Group | -OH | 7 | Site for derivatization (e.g., etherification); acts as a hydrogen bond donor; electron-donating. ashp.org |

Overview of Research Domains Pertaining to this compound

Due to its versatile chemical nature, this compound has become a focal point in several areas of advanced chemical research, particularly in drug discovery and design. It is widely regarded as a key medical intermediate and a foundational framework for building compounds with specific biological activities. google.com

Key research applications include:

Oncology: The compound serves as a novel framework for Fibroblast Activation Protein (FAP) specific inhibitors. google.com FAP is a target for the diagnosis and treatment of various cancers, and inhibitors based on the this compound scaffold have demonstrated potential in tumor resistance research. google.com In these inhibitors, the 4-carboxyl and 7-hydroxyl positions are typically connected to modifying groups to achieve selective FAP inhibition. google.com

Immunology: It is used as a key scaffold for developing aminoacyl indazole immunomodulators, which are investigated for the treatment of autoimmune diseases. google.com

Medicinal Chemistry Synthesis: Beyond specific therapeutic targets, the compound is broadly valued in pharmaceutical chemistry for synthesizing series of new biologically active compounds. google.com Its adaptable structure allows chemists to generate libraries of derivatives for screening against a wide range of biological targets. The development of efficient and scalable synthetic routes to this compound itself is an active area of research, highlighting its importance to the pharmaceutical industry. google.com

Table 2: Major Research Domains and Applications

| Research Domain | Role of this compound | Specific Application Example |

| Oncology | Key framework for inhibitor design. google.com | Synthesis of selective Fibroblast Activation Protein (FAP) inhibitors for cancer diagnostics and therapy. google.com |

| Immunology | Key scaffold for immunomodulators. google.com | Development of aminoacyl indazole immunomodulators for treating autoimmune diseases. google.com |

| Drug Discovery | Versatile medical intermediate. google.com | Used as a starting material to create diverse libraries of compounds for broad biological screening. google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxyquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-6-1-2-7-8(10(13)14)3-4-11-9(7)5-6/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKFEWHKAMIACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647608 | |

| Record name | 7-Oxo-1,7-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017969-32-2 | |

| Record name | 7-Hydroxy-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017969-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxo-1,7-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Hydroxyquinoline 4 Carboxylic Acid and Its Derivatives

Classical Approaches in Quinoline-4-carboxylic Acid Synthesis

Traditional methods for quinoline (B57606) synthesis, developed from the late 19th to the mid-20th century, remain fundamental in organic chemistry. These reactions typically involve condensation and cyclization steps under thermal or strong acidic/basic conditions.

The Pfitzinger reaction, first reported in 1886, is a cornerstone for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction condenses isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com The general mechanism begins with the hydrolysis of the isatin amide bond by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

For the specific synthesis of 7-Hydroxyquinoline-4-carboxylic acid, a multi-step pathway starting from a substituted isatin is employed. One documented route begins with 6-bromoisatin (B21408), which undergoes a Pfitzinger reaction with pyruvic acid. google.com This initial step does not directly yield the target molecule but forms a key intermediate, 7-bromoquinoline-2,4-carboxylic acid, which can be further modified through subsequent reactions—including decarboxylation, esterification, nucleophilic substitution of the bromine, and final hydrolysis—to arrive at the 7-hydroxy product. google.com

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 1 | 6-Bromoisatin | Pyruvic Acid | 15% NaOH, 100°C, 3h | 7-Bromoquinoline-2,4-dicarboxylic acid | google.com |

This table outlines the initial Pfitzinger condensation step in a multi-step synthesis towards this compound.

The Gould-Jacobs reaction provides a versatile pathway to 4-hydroxyquinoline (B1666331) derivatives, which exist in tautomeric equilibrium with 4-quinolones. wikipedia.orgmdpi.com The process starts with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu This is followed by a thermal cyclization, which proceeds through a 6-electron electrocyclic reaction, to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification of the ester to a carboxylic acid, followed by decarboxylation, yields the 4-hydroxyquinoline core structure. wikipedia.org

To synthesize this compound via this pathway, 3-aminophenol (B1664112) would be the logical starting aniline derivative. The reaction's regioselectivity is a critical factor, generally controlled by both steric and electronic effects, to ensure the cyclization occurs correctly to place the hydroxyl group at the 7-position. mdpi.com The high temperatures required for the intramolecular cyclization are a defining feature of this method. ablelab.eu

| Stage | Description | Typical Conditions |

| Condensation | Reaction of an aniline derivative with diethyl ethoxymethylenemalonate. | Substitution of the ethoxy group by the aniline nitrogen. |

| Cyclization | Intramolecular ring closure of the anilidomethylenemalonate intermediate. | High temperature (thermal). |

| Saponification | Hydrolysis of the ester group to a carboxylic acid. | Base-mediated, e.g., Sodium Hydroxide. |

| Decarboxylation | Removal of the C3-carboxylic acid group. | Heat-induced. |

This table describes the general stages of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline derivatives.

This category is fundamentally centered on the Pfitzinger reaction and its variations, as discussed in section 2.1.1. The core transformation involves the reaction between an isatin derivative and a compound possessing an active α-methylene group adjacent to a carbonyl functionality. wikipedia.orgjocpr.com The versatility of the Pfitzinger reaction allows for a wide range of substituents on the resulting quinoline ring, dictated by the choice of the isatin and the carbonyl compound. ui.ac.idnih.gov For instance, reacting isatin with various ketones can produce diverse quinoline-4-carboxylic acids. researchgate.net A patent describes a specific, multi-step synthesis starting from 6-bromoisatin and pyruvic acid to ultimately generate this compound. google.com This underscores the utility of isatin derivatives as foundational building blocks for complex quinoline structures. google.com

Modern Catalytic Methods for Quinoline-4-carboxylic Acid Frameworks

Contemporary synthetic chemistry often leverages transition metal catalysis and advanced energy sources to improve efficiency, yield, and reaction conditions compared to classical methods.

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds and introducing carbonyl groups. nih.govnih.gov Carbonylation reactions, in particular, utilize carbon monoxide (CO) to convert aryl halides or triflates into carboxylic acid derivatives. youtube.com This strategy has been applied to the synthesis of this compound. google.com

Two specific precursors have been identified for this transformation:

From 4-chloro-7-methoxyquinoline : A palladium catalyst facilitates the carbonylation of the C4-chloro position to introduce a carboxylic acid ester group, yielding 7-methoxyquinoline-4-carboxylic acid methyl ester. This intermediate then requires hydrolysis and demethylation to arrive at the final product. google.com

From 7-hydroxyquinoline-4-yl trifluoromethanesulfonate : The triflate group at the C4 position serves as an excellent leaving group for palladium-catalyzed carbonylation. This reaction directly installs the carboxylate group, which is then hydrolyzed to the target carboxylic acid. google.com

These methods highlight the utility of palladium catalysis in constructing the quinoline-4-carboxylic acid scaffold under relatively mild conditions compared to some classical routes. mdpi.comresearchgate.net

| Precursor | Key Transformation | Catalyst System | Intermediate Product | Reference |

| 4-Chloro-7-methoxyquinoline | Carbonylation of C-Cl bond | Palladium Catalyst + CO | 7-Methoxyquinoline-4-carboxylic acid methyl ester | google.com |

| 7-Hydroxyquinoline-4-yl triflate | Carbonylation of C-OTf bond | Palladium Catalyst + CO | This compound methyl ester | google.com |

This table summarizes modern palladium-catalyzed approaches to intermediates for this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields. ablelab.eu This is due to efficient and uniform heating of the reaction mixture.

While specific literature detailing a complete microwave-assisted synthesis of this compound is not prevalent, the principles can be applied to the classical reactions described earlier. For example, the Gould-Jacobs reaction, which traditionally requires high temperatures for extended periods for the cyclization step, can benefit significantly from microwave heating. ablelab.eu Similarly, other condensation reactions used in quinoline synthesis can be expedited. nih.gov Studies on related quinolone structures demonstrate that both the initial condensation and subsequent cyclization and hydrolysis steps can be efficiently performed using microwave irradiation, offering a faster and more efficient route to the core structure.

| Heating Method | Temperature | Reaction Time | Yield | Reference |

| Conventional | 250 °C | 30 min | 1% | ablelab.eu |

| Microwave | 250 °C | 30 min | 35% | ablelab.eu |

| Microwave | 300 °C | 5 min | 47% | ablelab.eu |

This table compares conventional heating with microwave irradiation for a key step in a Gould-Jacobs type reaction, illustrating the significant reduction in reaction time and improvement in yield.

Environmentally Conscious Synthetic Routes

The development of environmentally conscious or "green" synthetic routes for quinoline-4-carboxylic acids has focused on improving traditional methods like the Doebner reaction. researchgate.netresearchgate.net These modern approaches prioritize the use of milder reaction conditions, recyclable catalysts, and less hazardous solvents to reduce environmental impact. acs.orgijpsjournal.com

One prominent green strategy is the use of one-pot, three-component reactions, which combine an aniline, an aldehyde, and pyruvic acid to form the quinoline-4-carboxylic acid scaffold in a single step. researchgate.netnih.gov To facilitate these reactions in an eco-friendly manner, various catalysts and solvent systems have been employed. For instance, p-toluenesulfonic acid (p-TSA) has been used as a catalyst in a dual green solvent system of water and ethylene (B1197577) glycol, achieving high yields in shorter reaction times. researchgate.net Another approach utilizes silica (B1680970) sulfuric acid, a solid-supported acid catalyst that is easily recoverable and reusable, offering advantages such as high conversion rates and clean reaction profiles. researchgate.net Sulfamic acid has also been identified as an effective catalyst for the Doebner multicomponent reaction. mdpi.com

Microwave irradiation has emerged as an alternative energy source to conventional heating, often leading to significantly reduced reaction times and improved yields in the synthesis of quinoline derivatives. researchgate.net The broader push towards green chemistry in quinoline synthesis aims to improve key metrics like atom economy and reduce the environmental factor (E-factor) by minimizing waste and avoiding the use of expensive or toxic materials. acs.org

A specific, multi-step synthesis for this compound has been disclosed that avoids highly toxic reagents and uses readily available starting materials. google.com This route begins with 6-bromoisatin and proceeds through several intermediates, demonstrating a pathway that is amenable to large-scale production due to its operational simplicity and cost-effective raw materials. google.com

| Approach | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Modified Doebner Reaction | p-Toluenesulfonic acid (p-TSA) in Water/Ethylene Glycol | Mild conditions, high conversion, shorter reaction times. | researchgate.net |

| Heterogeneous Catalysis | Silica Sulfuric Acid (Reusable) | High yields, easy catalyst recovery and reuse, mild conditions. | researchgate.net |

| One-Pot Doebner Reaction | Sulfamic Acid | Powerful and efficient method for generating the quinoline scaffold. | mdpi.com |

| Microwave-Assisted Synthesis | Microwave Irradiation | Decreased reaction times and improved yields. | researchgate.net |

| Multi-step Synthesis | Starts from 6-bromoisatin | Avoids highly toxic reagents, uses low-cost materials, scalable. | google.com |

Regioselective Synthesis and Functionalization Strategies

Controlling Substituent Incorporation at the Quinoline Scaffold

Regioselective control—the ability to introduce substituents at specific positions on the quinoline core—is fundamental to creating derivatives with desired properties. A primary strategy for achieving this control is through the selection of appropriately substituted starting materials in multicomponent reactions like the Doebner synthesis. nih.gov The final substitution pattern on the quinoline ring is directly determined by the substituents present on the aniline precursor. nih.govresearchgate.net For example, using an aniline with a trifluoromethoxy group at the 6-position will result in a quinoline-4-carboxylic acid with that same group at the corresponding position. nih.gov This method has been shown to be effective for a wide range of anilines, including those with both electron-donating and electron-deficient groups. nih.gov

Another powerful strategy involves a multi-step, linear synthesis where the desired functional groups are introduced sequentially. google.com A synthetic route to this compound starts with 6-bromoisatin. google.com The bromine atom in this precursor ultimately directs the position of the final hydroxyl group. Through a series of reactions including cyclization, decarboxylation, protection, and functional group interconversion (such as converting an amino group to a hydroxyl group via a diazonium salt), the target molecule with the hydroxyl group specifically at the C7 position is constructed. google.com This approach offers precise control over the final structure, as each reaction step is designed to modify a specific part of the molecule.

| Strategy | Mechanism | Outcome | Reference |

|---|---|---|---|

| Precursor-Directed Synthesis | Utilizes substituted anilines in a one-pot Doebner reaction. The substituent's position on the aniline dictates its final position on the quinoline ring. | Direct incorporation of desired substituents (e.g., methoxy, trifluoromethoxy) onto the benzene (B151609) portion of the quinoline scaffold. | nih.gov |

| Multi-step Linear Synthesis | Builds the molecule sequentially, starting with a pre-functionalized building block (e.g., 6-bromoisatin). Functional groups are introduced or modified in discrete steps. | Precise placement of substituents, such as the hydroxyl group at the C7 position, through controlled chemical transformations. | google.com |

Derivatization via Carboxylic Acid and Hydroxyl Group Modifications

Once the this compound core is synthesized, its two primary functional groups—the carboxylic acid at C4 and the hydroxyl group at C7—serve as versatile handles for further derivatization. These modifications are crucial for tuning the molecule's biological and physicochemical properties.

The carboxylic acid group is commonly converted into esters or amides. Esterification can be achieved by reacting the acid with an alcohol, such as methanol (B129727), under acidic conditions. google.com Amide formation is accomplished through a condensation reaction with an amine, a strategy used in the synthesis of bioactive compounds like the STAT3 inhibitor YHO-1701. nih.gov

The hydroxyl group can also be readily modified. A common derivatization is O-alkylation, where the hydroxyl proton is replaced with an alkyl or aralkyl group. researchgate.net This is typically performed by reacting the hydroxyquinoline with an alkyl halide in the presence of a base. researchgate.net These modifications allow for the exploration of structure-activity relationships by systematically altering the groups at these key positions. The synthesis of this compound itself may involve the transformation of a different functional group into the required hydroxyl group, such as the conversion of an amino group via a diazotization reaction followed by hydrolysis. google.com

| Functional Group | Reaction Type | Typical Product | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification (with alcohol) | Carboxylic Acid Ester (-COOR) | google.comresearchgate.net |

| Carboxylic Acid (-COOH) | Amidation (with amine) | Carboxamide (-CONR₂) | nih.gov |

| Hydroxyl (-OH) | O-Alkylation (with alkyl halide) | Ether (-OR) | researchgate.net |

| Amino (-NH₂) Precursor | Diazotization & Hydrolysis | Hydroxyl (-OH) | google.com |

Chemical Reactivity and Mechanistic Investigations of 7 Hydroxyquinoline 4 Carboxylic Acid

Fundamental Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the quinoline (B57606) ring is a key functional group that dictates a significant portion of the molecule's chemical behavior. Its reactivity is influenced by the electronic properties of the heterocyclic ring system.

Esterification of 7-hydroxyquinoline-4-carboxylic acid is a fundamental transformation that allows for the modification of the carboxylic acid moiety, which can be crucial for various applications, including the synthesis of derivatives with specific biological activities. The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

The general mechanism for the acid-catalyzed esterification of a carboxylic acid involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of water: The lone pair on the remaining hydroxyl group pushes out a molecule of water.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

While specific studies detailing the esterification of this compound are not extensively documented in the provided search results, the synthesis of its methyl ester is mentioned as a step in a larger synthetic route. For instance, the synthesis of this compound can proceed through the hydrolysis of its methyl ester, which is formed earlier in the reaction sequence. This implies that the esterification of the carboxylic acid group at the 4-position is a feasible and standard chemical transformation.

Table 1: General Conditions for Fischer Esterification

| Parameter | Condition |

| Reactants | Carboxylic Acid, Alcohol |

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) |

| Temperature | Typically elevated (reflux) |

| Reaction Type | Equilibrium |

The efficiency of the esterification reaction can be influenced by factors such as the choice of alcohol, the concentration of the acid catalyst, and the reaction temperature.

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For quinoline-4-carboxylic acids, this process can be a significant pathway, particularly under certain reaction conditions such as high temperatures. The stability of the resulting carbanion intermediate plays a crucial role in the facility of the decarboxylation process.

The mechanism of decarboxylation of quinoline-4-carboxylic acids can be influenced by the presence of other functional groups on the quinoline ring. In the case of this compound, the hydroxyl group can electronically influence the stability of the intermediates formed during the reaction.

While specific mechanistic studies on the decarboxylation of this compound are not detailed in the provided search results, the decarboxylation of related quinoline carboxylic acids is a known process. For example, the synthesis of certain quinoline derivatives involves a decarboxylation step. It is also noted that in some synthetic procedures involving 4-hydroxyquinoline (B1666331) derivatives, spontaneous decarboxylation can occur, particularly under acidic conditions and elevated temperatures. For instance, the acidic hydrolysis of 2-(4-hydroxyquinolin-2-yl)acetates can lead to the corresponding carboxylic acid, which then undergoes spontaneous decarboxylation. nih.gov

The thermal decomposition of carboxylic acids, in general, can proceed through various pathways, including decarboxylation. The presence of a heterocyclic ring system like quinoline can influence the reaction pathway and the stability of the resulting products. The formation of derivatives through decarboxylation can lead to the synthesis of 7-hydroxyquinoline (B1418103), a compound with various applications.

Table 2: Factors Influencing Decarboxylation

| Factor | Influence |

| Temperature | Higher temperatures generally promote decarboxylation. |

| Solvent | The polarity and protic nature of the solvent can affect the reaction rate. |

| Substituents | Electron-withdrawing or -donating groups on the quinoline ring can stabilize or destabilize intermediates. |

| Catalyst | The presence of certain metal ions or acids/bases can catalyze the reaction. |

The tendency for decarboxylation must be considered when designing synthetic routes involving this compound, as it can be an unwanted side reaction or a desired transformation to produce other valuable compounds.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 7-position of the quinoline ring is a critical determinant of the molecule's photochemical and photophysical properties. It is involved in key processes such as proton-transfer tautomerism and excited-state intramolecular proton transfer.

This compound can exist in different tautomeric forms due to the migration of a proton. The two primary forms are the enol tautomer (the hydroxyl form) and the keto tautomer (the quinolone form). In the ground state, the enol form is generally more stable. nih.gov

The equilibrium between the enol and keto forms can be influenced by the solvent environment. In protic solvents, intermolecular hydrogen bonding can facilitate the proton transfer required for tautomerization. The enol tautomer has the hydroxyl group at the 7-position, while the keto tautomer is characterized by a carbonyl group at this position and a protonated nitrogen in the quinoline ring. researchgate.net

Theoretical calculations have been employed to study the relative stabilities of these tautomers. For the related compound 7-hydroxyquinoline, the enol tautomer is substantially more stable in the ground state. nih.gov The presence of the carboxylic acid group at the 4-position can influence the electronic distribution within the molecule and thus affect the tautomeric equilibrium, although the fundamental principles remain the same.

Table 3: Comparison of Enol and Keto Tautomers of 7-Hydroxyquinoline Moiety

| Feature | Enol Tautomer | Keto Tautomer |

| Functional Group at C7 | Hydroxyl (-OH) | Carbonyl (C=O) |

| Ring Nitrogen | Unprotonated | Protonated |

| Relative Stability (Ground State) | More Stable | Less Stable |

The ability to exist in these different tautomeric forms is fundamental to the molecule's reactivity, particularly in its excited states.

Upon photoexcitation, 7-hydroxyquinoline and its derivatives can undergo a process known as Excited State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the quinoline ring within the excited state. nih.govnih.gov This transfer is often very fast and leads to the formation of an excited-state keto tautomer.

The ESIPT process in 7-hydroxyquinoline is a long-range proton transfer, as the donor (hydroxyl group) and acceptor (nitrogen atom) are spatially separated. nih.gov This transfer is often mediated by solvent molecules, such as methanol (B129727) or water, which form a "proton wire" or bridge between the two sites. nih.govrsc.org The solvent molecules facilitate the relay of the proton, a process that requires considerable solvent reorganization. nih.gov

The ESIPT phenomenon results in a large Stokes shift, which is the difference between the absorption and emission maxima. The enol form absorbs light at a shorter wavelength, and after excitation and subsequent proton transfer, the keto tautomer emits light at a much longer wavelength. nih.gov This property is of great interest for applications in molecular probes and sensors.

The efficiency of the ESIPT process can be influenced by several factors, including:

Solvent: Protic solvents are often necessary to mediate the proton transfer.

Temperature: The dynamics of solvent reorganization are temperature-dependent.

Molecular Structure: Substituents on the quinoline ring can alter the acidity of the hydroxyl group and the basicity of the nitrogen atom, thereby affecting the driving force for proton transfer.

For 7-hydroxyquinoline, the ESIPT process leads to the formation of a zwitterionic keto tautomer in the excited state. nih.gov This excited tautomer can then relax to the ground state, emitting fluorescence, or return to the enol form.

Redox Chemistry and Electrochemical Mechanisms

The redox chemistry of hydroxyquinoline derivatives is of significant interest due to their potential biological activities, which are often related to their ability to undergo electron transfer reactions. The oxidation mechanism of hydroxyquinoline carboxylic acids has been studied in aprotic environments using various electrochemical and spectroelectrochemical techniques. nih.govacs.org

Studies on compounds structurally related to this compound, such as 8-hydroxyquinoline-7-carboxylic acid, have shown that the oxidation process is not straightforward. The oxidation can proceed in conjunction with the protonation of the starting compound. nih.govacs.org Specifically, the nitrogen atom in the quinoline heterocycle can become protonated during the oxidation process. nih.govacs.org

Interestingly, the presence of the carboxylic acid group does not appear to fundamentally alter the oxidation mechanism of the hydroxyquinoline core. nih.govacs.org In the presence of a strong proton acceptor, such as pyridine, the oxidation process changes to an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism, involving two electrons and two protons per molecule of the hydroxyquinoline derivative. nih.govacs.org

These findings suggest that the redox behavior of this compound is likely to be complex, involving coupled electron and proton transfer steps. The ability of the molecule to participate in such reactions is relevant to its potential roles in biological systems, where it may interact with biomolecules containing nitrogenous bases. nih.govacs.org

Oxidation Mechanisms of Hydroxyquinoline Carboxylic Acids

The oxidation of hydroxyquinoline carboxylic acids, including this compound, is a complex, pH-dependent process primarily centered on the hydroxyl group. Studies on analogous compounds, such as 7-hydroxy-4-chromone, reveal that the electrochemical oxidation occurs in a single, irreversible step corresponding to the oxidation of the 7-OH group. scispace.com The mechanism involves the transfer of both electrons and protons, with the specific pathway being heavily influenced by the pH of the environment. scispace.com

In acidic to neutral conditions (pH 2.0–8.0), the oxidation potential is linearly dependent on pH, suggesting that an equal number of electrons and protons are transferred during the reaction. scispace.com This process is consistent with the transfer of one electron and one proton from the 7-hydroxyl group. scispace.com However, in alkaline media (pH > 8), the hydroxyl group undergoes chemical deprotonation first. scispace.com Consequently, the subsequent oxidation becomes pH-independent, involving the transfer of a single electron from the resulting phenoxide ion. scispace.com

This behavior, where oxidation occurs at the hydroxyl-substituted ring, is a general feature of many phenolic and flavonoid compounds. nih.govresearchgate.net The initial step often involves the formation of a radical species, which can then undergo further reactions. nih.gov The process is typically irreversible, and in electrochemical studies, can lead to the adsorption of oxidation products on the electrode surface. scispace.com

| pH Range | Initial Step | Particles Transferred | pH Dependence |

|---|---|---|---|

| 2.0 < pH < 8.0 | Direct Oxidation | 1 electron, 1 proton | Linearly Dependent |

| pH > 8.0 | Chemical Deprotonation | 1 electron | Independent |

Protonation Effects on Electron Transfer Efficiency

The 7-hydroxyquinoline scaffold is bifunctional, containing both a proton-donating hydroxyl group (a photoacid) and a proton-accepting quinoline nitrogen atom (a photobase). acs.org The efficiency and pathway of electron transfer processes are highly sensitive to the protonation state of these two sites. Upon electronic excitation, the acidity of the hydroxyl group increases significantly, while the basicity of the nitrogen atom also increases. acs.org

The state of protonation directly influences the molecule's electronic structure and reactivity. For instance, the presence of a proton acceptor (base) can facilitate the deprotonation of the hydroxyl group, creating an anionic species. Conversely, an acidic environment can lead to the protonation of the quinoline nitrogen, forming a cationic species. These charged forms have different electronic distributions and energy levels compared to the neutral molecule, which in turn affects the rates and mechanisms of electron transfer reactions. acs.orgnih.gov

Studies on 7-hydroxyquinoline (7HQ) reacting with formate (B1220265) in methanol demonstrate how the local environment dictates the proton and electron transfer pathways. Two primary mechanisms are observed: an "excess proton transfer" pathway, where formate acts as a carrier, and a "proton vacancy transfer" pathway that does not directly involve formate. nih.gov The choice between these pathways is governed by the proximity and concentration of proton donors and acceptors, highlighting the critical role of the protonation state of the reaction partners in directing the flow of charge. acs.orgnih.gov

Molecular Switch Properties

7-Hydroxyquinoline and its derivatives are well-documented as effective molecular switches, driven by a process known as excited-state intramolecular proton transfer (ESIPT). mdpi.comresearchgate.net This phenomenon allows the molecule to exist in two distinct tautomeric forms—the enol form and the keto form—which can be interconverted by light. acs.org

In its ground state, the molecule exists predominantly as the enol tautomer. Upon absorption of UV light, it is promoted to an excited state where a proton is transferred from the hydroxyl group at position 7 to the nitrogen atom of the quinoline ring. mdpi.comnih.gov This long-range proton transfer is often mediated by a "bridge" of solvent molecules, such as methanol or water, that form a hydrogen-bonded chain between the donor (-OH) and acceptor (N) sites. rsc.orgresearchgate.net

The resulting species is the keto tautomer, which has a different electronic structure and, crucially, a different fluorescence emission profile. The enol form typically fluoresces at shorter wavelengths, while the keto tautomer emits light at significantly longer wavelengths, a phenomenon known as a large Stokes shift. acs.orgrsc.org This distinct two-color fluorescence makes the state of the "switch" easily readable. The process can be reversible, allowing the molecule to be switched back and forth, which is a key property for applications in molecular-level information storage and sensing. researchgate.netbeilstein-journals.org

| Molecular Form | State | Stimulus | Fluorescence Emission Maxima |

|---|---|---|---|

| Enol Tautomer (N) | "Off" or State 1 | Ground State / UV Excitation | ~382 nm |

| Keto Tautomer (Z) | "On" or State 2 | Following ESIPT | ~520 nm |

Coordination Chemistry and Metal Complexation of 7 Hydroxyquinoline 4 Carboxylic Acid

Ligand Design and Binding Modes

The unique structural features of 7-hydroxyquinoline-4-carboxylic acid, combining a quinoline (B57606) ring system with both a hydroxyl and a carboxylic acid functional group, make it a versatile building block for the construction of complex supramolecular structures.

Chelation Properties with Transition Metal Ions (e.g., Cu, Zn, Co, Ni, Cd, Ag, Ir)

The this compound ligand possesses both a hydroxyl group and a carboxylic acid group, which can deprotonate to form a bidentate chelating ligand, coordinating to a metal center through the hydroxyl oxygen and one of the carboxylate oxygens. This chelation is a common binding motif for hydroxy-carboxylate ligands with transition metal ions. The nitrogen atom of the quinoline ring can also participate in coordination, leading to more complex binding modes.

While specific studies on the coordination of this compound with a wide range of transition metals are not extensively documented in publicly available research, the analogous compound, 2-hydroxyquinoline-4-carboxylic acid, has been shown to form stable coordination polymers with cadmium(II). In these structures, the ligand coordinates to the cadmium center, demonstrating the viability of the hydroxy-quinoline carboxylic acid scaffold in forming extended metal-ligand networks.

Multidentate Coordination of the Quinoline Carboxylate Ligand

The this compound ligand can act as a multidentate ligand, bridging multiple metal centers to form coordination polymers. The carboxylate group, in particular, is known for its diverse coordination modes, including monodentate, bidentate chelating, and bidentate bridging. The combination of the quinoline nitrogen, the hydroxyl oxygen, and the carboxylate oxygens provides multiple potential binding sites, allowing for the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of coordination polymers involving hydroxyquinoline-carboxylate ligands often employs solvothermal or hydrothermal methods, which utilize elevated temperatures and pressures to facilitate the crystallization of the desired products.

Hydrothermal Synthesis Methods for Coordination Polymers

Hydrothermal synthesis is a prevalent technique for the preparation of coordination polymers. In a typical procedure, a metal salt (e.g., a nitrate (B79036) or chloride salt of the transition metal) is reacted with the this compound ligand in a sealed vessel, often in the presence of a solvent or a mixture of solvents, and heated for a period of time. This method allows for the slow growth of single crystals, which are essential for structural characterization by X-ray diffraction. For instance, solvothermal reactions of cadmium nitrate with the related 2-hydroxyquinoline-4-carboxylic acid have successfully yielded crystalline coordination polymers. ua.pt

Structural Diversity in Coordination Polymers

The resulting structures of coordination polymers can exhibit significant diversity, ranging from simple 1D chains to complex 3D frameworks. This structural variety is influenced by the coordination preferences of the metal ion and the flexibility and binding modes of the organic ligand. In the case of cadmium(II) coordination polymers with 2-hydroxyquinoline-4-carboxylic acid, the dimensionality of the resulting network has been shown to be dependent on the auxiliary ligands present in the reaction mixture. ua.pt

Impact of Auxiliary Ligands on Supramolecular Architecture

A study on cadmium(II) coordination polymers with 2-hydroxyquinoline-4-carboxylic acid demonstrated that the use of different bipyridine-based auxiliary ligands, namely 4,4'-bipyridine (B149096) (bpy) and trans-1,2-bi(4-pyridyl)ethylene (bpe), led to the formation of structurally distinct coordination polymers. The reaction with bpy resulted in a one-dimensional (1D) chain structure, while the use of the longer bpe ligand afforded a two-dimensional (2D) network. ua.pt This highlights the crucial role that the length and flexibility of auxiliary ligands play in controlling the dimensionality and topology of the final coordination polymer.

| Auxiliary Ligand | Metal Ion | Resulting Structure | Dimensionality |

| 4,4'-Bipyridine (bpy) | Cd(II) | [Cd(H-hqc)₂(bpy)(H₂O)₂]n | 1D Chain |

| trans-1,2-Bi(4-pyridyl)ethylene (bpe) | Cd(II) | [Cd(H-hqc)₂(bpe)₀.₅]n | 2D Network |

Data based on the coordination polymers of the analogous 2-hydroxyquinoline-4-carboxylic acid (H₂hqc). ua.pt

Photophysical Properties of Coordination Complexes

The coordination of metal ions with this compound can lead to the formation of complexes with notable photophysical properties, particularly luminescence. The ligand itself can exhibit fluorescence, and upon complexation, this property can be significantly altered and, in many cases, enhanced. The nature of the metal ion and the coordination environment play a crucial role in determining the luminescent characteristics of the resulting complexes.

Luminescent Characteristics of Metal-Hydroxyquinoline-4-carboxylic Acid Complexes

The luminescent properties of metal complexes containing hydroxyquinoline-4-carboxylic acid ligands are of significant interest due to their potential applications in areas such as light-emitting devices and biological imaging. Research in this area has particularly focused on lanthanide complexes, owing to their characteristic sharp emission bands and long luminescence lifetimes.

Studies on europium(III) complexes with the isomeric 2-hydroxyquinoline-4-carboxylic acid (H₂hqc) ligand demonstrate the potential for intense red luminescence. In these complexes, the organic ligand acts as an "antenna," absorbing UV light and transferring the energy to the central Eu³⁺ ion, which then emits its characteristic luminescence. This sensitization process is highly efficient, leading to strong emission from the metal center.

The emission spectra of such europium complexes typically show several bands corresponding to the ⁵D₀ → ⁷Fₙ transitions of the Eu³⁺ ion. The most intense of these is usually the ⁵D₀ → ⁷F₂ transition, which is responsible for the brilliant red color of the emission. The presence of other organic bases in the coordination sphere can further influence the luminescence intensity and quantum yield of these complexes.

For instance, the introduction of tertiary amines like triethylamine (B128534) (TEL), tripropylamine (B89841) (TPL), and tributylamine (B1682462) (TBL) into the coordination sphere of europium complexes with 2-hydroxyquinoline-4-carboxylic acid has been shown to modulate their photophysical properties. Each of these complexes exhibits the characteristic five emission bands of the Eu³⁺ ion.

Below is an interactive data table summarizing the luminescent properties of europium complexes with 2-hydroxyquinoline-4-carboxylic acid in the presence of different organic bases.

| Complex | Excitation Wavelength (nm) | Emission Peaks (nm) | Predominant Transition | Luminescence Color |

|---|---|---|---|---|

| Eu(Hhqc)₃(TEL) | ~350-400 | 580, 592, 613, 654, 702 | ⁵D₀ → ⁷F₂ (at 613 nm) | Red |

| Eu(Hhqc)₃(TPL) | ~350-400 | 580, 592, 613, 654, 702 | ⁵D₀ → ⁷F₂ (at 613 nm) | Red |

| Eu(Hhqc)₃(TBL) | ~350-400 | 580, 592, 613, 654, 702 | ⁵D₀ → ⁷F₂ (at 613 nm) | Red |

While detailed studies on the luminescent properties of transition metal complexes with this compound are less common in the available literature, the principles of ligand-centered and metal-to-ligand charge transfer (MLCT) luminescence are expected to apply. For complexes with d¹⁰ metal ions such as Zn(II), luminescence is likely to originate from intraligand π-π* transitions, resulting in fluorescence that is modulated by the coordination environment.

Further research into a broader range of metal complexes with this compound is needed to fully elucidate their photophysical properties and potential applications.

Supramolecular Chemistry and Self Assembly of 7 Hydroxyquinoline 4 Carboxylic Acid

Hydrogen Bonding Motifs and Assemblies

The presence of both a carboxylic acid and a hydroxyl group, in addition to the nitrogen atom within the quinoline (B57606) ring, endows 7-Hydroxyquinoline-4-carboxylic acid with a rich potential for forming diverse and robust hydrogen-bonding networks. These interactions are fundamental to its crystal engineering and the formation of predictable supramolecular synthons.

Carboxylic Acid Dimerization

A ubiquitous and highly stable hydrogen bonding motif observed in carboxylic acids is the formation of cyclic dimers. In the case of this compound, two molecules can associate through a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This creates a highly stable, eight-membered ring system. The stability of this dimer is a significant driving force in the solid-state packing of many carboxylic acid-containing compounds. While direct crystallographic studies on this compound are not extensively reported in the literature, the prevalence of this motif in a vast array of carboxylic acids strongly suggests its likely occurrence in the supramolecular assembly of this molecule.

Intermolecular Hydrogen Bonding in Crystal Structures

Beyond the primary carboxylic acid dimerization, the crystal structure of this compound is expected to be further stabilized by a network of other intermolecular hydrogen bonds. The hydroxyl group at the 7-position can act as both a hydrogen bond donor and acceptor. Similarly, the nitrogen atom of the quinoline ring can serve as a hydrogen bond acceptor.

For a closely related compound, quinolinium-4-carboxylate dihydrate, X-ray crystallography has revealed a complex three-dimensional network stabilized by one N-H···O and four O-H···O hydrogen bonds, with donor-acceptor distances ranging from 2.688 Å to 2.852 Å. nih.gov This zwitterionic structure, formed by the protonation of the quinoline nitrogen by the carboxylic acid proton, highlights the interplay between the acidic and basic sites within the molecule. It is plausible that this compound, under certain crystallization conditions, could exhibit similar zwitterionic forms and intricate hydrogen-bonding schemes involving its hydroxyl group and water molecules, if present.

The interplay of these various hydrogen bonding possibilities—carboxylic acid dimers, hydroxyl group interactions, and quinoline nitrogen participation—gives rise to specific and predictable patterns of molecular association known as supramolecular synthons. The identification and understanding of these synthons are critical for the rational design of co-crystals and other solid forms of this compound with desired physical and chemical properties.

Host-Guest Interactions

The unique electronic and structural features of this compound make it a compelling candidate for participation in host-guest chemistry, where it can be encapsulated within the cavity of a larger host molecule. Such interactions can significantly alter its physical properties, such as solubility and stability.

Inclusion Complex Formation

Cyclodextrins, a family of cyclic oligosaccharides, are well-known host molecules capable of encapsulating a wide variety of guest molecules within their hydrophobic inner cavities. oatext.comoatext.com The formation of an inclusion complex is driven by favorable interactions between the guest and the cyclodextrin (B1172386) cavity, often involving the displacement of high-energy water molecules from the cavity.

While specific studies on the inclusion complexation of this compound with cyclodextrins are not prevalent, the general principles of host-guest chemistry suggest its potential as a guest molecule. The aromatic quinoline portion of the molecule could favorably interact with the hydrophobic interior of a cyclodextrin, such as β-cyclodextrin. The stability of such a complex would depend on the size and shape complementarity between the guest and the host cavity. The formation of such complexes can be experimentally verified and quantified using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR).

| Potential Host Molecule | Potential Guest Moiety of this compound | Driving Forces for Complexation |

| β-Cyclodextrin | Quinoline ring system | Hydrophobic interactions, van der Waals forces |

| Cucurbit[n]urils | Protonated quinolinium form | Ion-dipole interactions, hydrophobic effects |

| Calixarenes | Aromatic portion | π-π stacking, hydrophobic interactions |

Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. Synthetic receptors can be designed to selectively bind to specific functional groups on a target molecule. researchgate.net The carboxylic acid and hydroxyl groups of this compound present clear targets for molecular recognition by synthetic receptors.

Receptors designed with complementary hydrogen bonding sites, such as those containing amide or urea (B33335) functionalities, could selectively bind to the carboxylic acid group. The recognition process often involves multiple hydrogen bonds to achieve high affinity and selectivity. nih.gov Furthermore, the aromatic system of the quinoline ring could engage in π-π stacking interactions with electron-rich or electron-poor aromatic surfaces of a synthetic receptor, adding another layer of specificity to the recognition event. The study of such molecular recognition phenomena is crucial for the development of sensors and other molecular devices based on this compound.

Surface-Directed Self-Assembly

The spontaneous organization of molecules on a solid substrate, known as surface-directed self-assembly, is a powerful bottom-up approach for the fabrication of functional surfaces and nanomaterials. Carboxylic acids are a well-studied class of molecules for forming self-assembled monolayers (SAMs) on various surfaces, particularly on metal oxides and certain metals.

The carboxylic acid group of this compound can serve as an effective anchoring group to a variety of substrates. For instance, on metal oxide surfaces like aluminum oxide or titanium dioxide, the carboxylic acid can form strong coordinate bonds. On noble metal surfaces such as gold, while thiols are more commonly used, carboxylic acids can also form ordered monolayers. abo.fi The self-assembly process is driven by a combination of the molecule-substrate interaction and the intermolecular interactions between the adsorbed molecules.

The resulting structure of the self-assembled monolayer would be influenced by the interplay between the anchoring of the carboxylic acid group and the intermolecular hydrogen bonding and π-π stacking interactions between the quinoline moieties of adjacent molecules. The orientation of the molecules on the surface—whether they are lying flat or standing up—would depend on factors such as the concentration of the solution, the nature of the solvent, and the temperature. The ability to form well-ordered monolayers opens up possibilities for tailoring the surface properties of materials for applications in electronics, sensing, and biocompatible coatings.

Deprotonation-Driven Structural Evolution on Metal Surfaces

The self-assembly of molecules on metal surfaces is a promising method for creating well-defined two-dimensional (2D) nanostructures. For carboxylic acids like this compound, the deprotonation of the acidic protons plays a crucial role in steering the formation of different supramolecular assemblies. This process can be controlled, for instance, by thermal annealing, leading to a variety of distinct structures.

Studies on analogous molecules, such as [1,1′-biphenyl]-3,4′,5-tricarboxylic acid (BTA) on a Ag(111) surface, provide significant insights into this process. The gradual deprotonation of the carboxylic acid groups upon thermal treatment leads to a sequential evolution of the assembled structures, each with unique structural, chiral, and intermolecular bonding characteristics nih.gov. This thermally activated deprotonation offers a straightforward strategy for controlling the pathways of supramolecular assembly and provides a deeper understanding of 2D crystal engineering on surfaces nih.gov.

The chemistry of carboxylic acids on single-crystal transition metal surfaces has been extensively studied. It has been observed that deprotonation of these acids to form carboxylates occurs on clean metal surfaces cmu.edu. While some hydrocarbon acids adsorb reversibly on surfaces like silver, other molecules, particularly those with higher acidity, readily deprotonate to form stable carboxylate species cmu.edu.

The structural evolution of these assemblies can be observed using techniques like scanning tunneling microscopy (STM). As the annealing temperature is increased, different phases of self-assembled structures can be identified, corresponding to different deprotonation states of the molecules.

For a molecule like this compound, with both a hydroxyl and a carboxylic acid group, a stepwise deprotonation can be expected. The carboxylic acid proton is typically more acidic and would be expected to deprotonate at a lower temperature, followed by the hydroxyl proton at a higher temperature. Each deprotonation event would alter the intermolecular interactions, leading to a rearrangement of the molecules on the surface.

The initial phase at lower temperatures would likely be dominated by hydrogen bonding between the carboxylic acid groups, forming characteristic dimer motifs. As the temperature is increased, the carboxylic acid groups would deprotonate, leading to the formation of metal-carboxylate coordination bonds with the substrate's metal adatoms. This would result in a new, more strongly bound structural phase. A further increase in temperature could then induce the deprotonation of the hydroxyl group, leading to another structural transformation and the formation of a different coordination network.

The table below outlines the expected structural evolution based on the principles of deprotonation-driven assembly.

| Annealing Temperature | Deprotonation State | Dominant Intermolecular Interaction | Resulting Supramolecular Structure |

| Low | Neutral (COOH, OH) | Hydrogen Bonding | Dimer-based networks |

| Medium | Single Deprotonation (COO-, OH) | Metal-Carboxylate Coordination | 2D Metal-Organic Network (Phase 1) |

| High | Double Deprotonation (COO-, O-) | Metal-Carboxylate and Metal-Phenoxide Coordination | 2D Metal-Organic Network (Phase 2) |

This controlled, stepwise deprotonation provides a powerful tool for fabricating supramolecular assemblies with desired structures and properties on metal surfaces nih.gov. The understanding of these deprotonation-driven structural changes is essential for the rational design of functional 2D nanostructures for applications in catalysis and nanoelectronics nih.gov.

Spectroscopic and Structural Elucidation of 7 Hydroxyquinoline 4 Carboxylic Acid

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of 7-Hydroxyquinoline-4-carboxylic acid is characterized by distinct absorption bands that confirm the presence of its key functional groups: a hydroxyl group, a carboxylic acid group, and the quinoline (B57606) core. The spectrum is significantly influenced by extensive intermolecular hydrogen bonding.

The most prominent feature is a very broad absorption band typically observed in the 2500–3300 cm⁻¹ region, which arises from the O-H stretching vibration of the carboxylic acid group. This broadening is a classic indicator of the strong hydrogen-bonded dimers formed between carboxylic acid molecules. Superimposed on this broad band are the sharper C-H stretching vibrations of the aromatic quinoline ring, usually appearing just above 3000 cm⁻¹. The phenolic O-H stretch also contributes to the broad absorption in the higher wavenumber region, around 3200-3550 cm⁻¹.

The carbonyl (C=O) stretching vibration of the carboxylic acid provides a strong, sharp absorption band. For aromatic carboxylic acids, this peak is typically found in the range of 1710–1680 cm⁻¹ due to conjugation with the aromatic ring. The spectrum also displays characteristic bands for the quinoline ring, including C=C and C=N stretching vibrations within the 1650–1450 cm⁻¹ range. Furthermore, a strong band corresponding to the C-O stretching of the carboxylic acid group, coupled with O-H in-plane bending, is expected between 1320 cm⁻¹ and 1210 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity/Appearance |

| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 | Very Broad, Strong |

| O-H Stretch | Phenol | 3200 - 3550 | Broad, Strong |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Sharp, Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Sharp, Strong |

| C=C/C=N Stretch | Aromatic/Quinoline Ring | 1450 - 1650 | Medium to Strong |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations based on changes in polarizability. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, which are often weak in FTIR. However, experimental Raman data for this specific compound is not widely available. For some quinoline derivatives, obtaining high-quality Raman spectra can be challenging due to fluorescence, which can obscure the weaker Raman scattering signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework and investigating dynamic processes like tautomerism.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy in a solvent like dimethyl sulfoxide (B87167) (DMSO-d₆) are used to map the complete chemical structure of this compound.

In the ¹H NMR spectrum, the carboxylic acid proton is the most downfield signal, typically appearing as a broad singlet between 10 and 13 ppm. The phenolic hydroxyl proton also appears as a distinct, often broad, signal. The protons on the quinoline ring resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) allow for the unambiguous assignment of each proton to its position on the quinoline core.

The ¹³C NMR spectrum reveals a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded, with its resonance typically appearing between 160 and 180 ppm. The carbons of the quinoline ring appear in the 110–150 ppm range, with their exact shifts influenced by the positions of the nitrogen atom and the hydroxyl substituent.

Table 2: Expected Chemical Shift Ranges for this compound in DMSO-d₆

| ¹H NMR | | | ¹³C NMR | | | :--- | :--- | | :--- | :--- | | Proton Type | Expected δ (ppm) | | Carbon Type | Expected δ (ppm) | | Carboxylic Acid (-COOH) | 10.0 - 13.0 | | Carbonyl (-C OOH) | 160 - 180 | | Phenolic (-OH) | 9.0 - 11.0 | | Aromatic C-O | 150 - 160 | | Aromatic (C-H) | 7.0 - 9.0 | | Aromatic C-N / Quaternary C | 135 - 150 | | | | | Aromatic C-H | 110 - 135 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is particularly insightful for studying the tautomerism of hydroxyquinoline derivatives. bldpharm.comscirp.org These compounds can exist in a neutral phenolic form (containing a pyridine-like nitrogen) or a zwitterionic keto-enamine form, where the carboxylic proton has transferred to the quinoline nitrogen, creating a pyridinium (B92312) cation and a carboxylate anion.

The ¹⁵N chemical shift is highly sensitive to the protonation state of the nitrogen atom. A standard pyridine-like nitrogen in the neutral form exhibits a chemical shift in a distinct region, whereas the protonated nitrogen of the zwitterionic (pyridinium) form is significantly more shielded, appearing at a much higher field (a lower ppm value). This large difference in chemical shifts allows for the clear identification of the predominant tautomeric form in solution. bldpharm.comscirp.org Studies on related hydroxyquinoline carboxylic acids in DMSO suggest the presence of an equilibrium mixture of the neutral and zwitterionic tautomers. bldpharm.com

Solid-state NMR (SSNMR), often using Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques, provides structural information about the molecule in its crystalline form. For hydroxyquinoline carboxylic acids, solid-state ¹³C and ¹⁵N NMR are instrumental in confirming the existence of the zwitterionic tautomer in the solid phase. bldpharm.comscirp.org

Unlike in solution where an equilibrium may exist, the solid-state structure is fixed. ¹⁵N CP/MAS NMR studies on analogous compounds have shown a single ¹⁵N resonance in the region characteristic of a protonated pyridinium nitrogen. scirp.org This provides definitive evidence that in the crystalline state, the molecule exists as a zwitterion, formed by an intramolecular proton transfer from the carboxylic acid group to the basic quinoline nitrogen atom. bldpharm.comchemicalbook.com This finding is crucial for understanding the molecule's crystal packing and hydrogen-bonding networks.

Electronic Spectroscopy and Photophysical Characterization

The electronic and photophysical properties of this compound are determined by the π-conjugated system of the quinoline core, influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing carboxylic acid (-COOH) group.

UV-Visible Absorption Spectroscopy

Fluorescence Spectroscopy and Emission Properties

Comprehensive experimental data on the fluorescence emission maxima, quantum yields (Φf), and excited-state lifetimes (τ) for this compound are not extensively reported. Nevertheless, the parent compound, 7-hydroxyquinoline (B1418103), is known to be fluorescent. Its photophysical behavior involves an excited-state proton transfer (ESPT) process, leading to the formation of a tautomeric species that results in a large Stokes shift. acs.org The fluorescence of 7-hydroxyquinoline derivatives is often sensitive to the molecular environment, including solvent polarity and hydrogen-bonding capabilities. The introduction of a carboxylic acid group at the 4-position would likely influence the fluorescence properties by affecting the acidity of the hydroxyl group and potentially introducing new non-radiative decay pathways, which might alter the quantum yield and emission wavelength compared to 7-hydroxyquinoline itself.

Solvatochromic Effects

There are no specific studies detailing the solvatochromic effects on the absorption and emission spectra of this compound. Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence emission bands when a compound is dissolved in different solvents. For molecules like this, which possess both hydrogen-bond donating (-OH, -COOH) and accepting (ring nitrogen) sites, significant solvatochromic shifts are expected.

In general, an increase in solvent polarity would be expected to cause:

A red-shift (bathochromic shift) in the emission spectrum if the excited state has a larger dipole moment than the ground state. This is common for π→π* transitions in conjugated systems with electron-donating and -accepting groups.

The shifts would be particularly pronounced in protic solvents (like water or alcohols) compared to aprotic solvents, due to the formation of specific hydrogen bonds with the solute molecule. These interactions can stabilize both the ground and excited states to different extents, thereby altering the energy gap.

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

While published mass spectra for this compound are not available, its fragmentation pattern can be predicted based on its structure. The compound has a molecular formula of C₁₀H₇NO₃ and a monoisotopic mass of 189.0426 g/mol .

In High-Resolution Mass Spectrometry (HRMS), the molecular ion peak ([M+H]⁺ or [M-H]⁻) would be observed at m/z values corresponding to these exact masses, confirming the elemental composition.

The primary fragmentation pathways in electron ionization (EI) or tandem mass spectrometry (MS/MS) would likely involve the loss of small, stable neutral molecules from the carboxylic acid group. Key expected fragmentation events include:

Decarboxylation: Loss of CO₂ (44.00 Da), a very common fragmentation for carboxylic acids, leading to a fragment ion corresponding to 7-hydroxyquinoline.

Loss of Water: Loss of H₂O (18.01 Da) from the carboxylic acid group.

Loss of Formic Acid: A combined loss of HCOOH (46.01 Da).

Ring Fragmentation: Subsequent fragmentation of the quinoline ring system would lead to smaller fragment ions.

| Proposed Fragment Ion | Neutral Loss | Mass of Neutral Loss (Da) | Predicted m/z of Fragment Ion |

|---|---|---|---|

| [M]⁺˙ | - | - | 189.04 |

| [M-H₂O]⁺˙ | H₂O | 18.01 | 171.03 |

| [M-CO₂]⁺˙ | CO₂ | 44.00 | 145.04 |

| [M-COOH]⁺ | •COOH | 45.00 | 144.05 |

X-ray Crystallography for Solid-State Structure Determination

There are no published reports containing the single-crystal X-ray diffraction data for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles is not available.

A crystallographic study would be essential to definitively determine the solid-state conformation of the molecule. Key structural features of interest would include:

Tautomerism: Determining whether the molecule exists in the hydroxy form or the zwitterionic/keto form in the solid state.

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the 7-hydroxyl group and the nitrogen atom of the quinoline ring.

Intermolecular Interactions: The hydrogen bonding network formed by the carboxylic acid and hydroxyl groups, which would dictate the crystal packing. Carboxylic acids commonly form hydrogen-bonded dimers in the solid state. The additional hydroxyl group would likely lead to more extensive, three-dimensional hydrogen-bonding networks.

Planarity: Assessing the planarity of the quinoline ring system and the orientation of the carboxylic acid group relative to the ring.

Without experimental data, any discussion of the solid-state structure remains speculative.

Computational and Theoretical Chemistry Studies of 7 Hydroxyquinoline 4 Carboxylic Acid

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com This technique provides detailed information on the conformational dynamics and thermodynamic properties of a molecular system. mdpi.com

For quinolone carboxylic acid derivatives, ab initio molecular dynamics methods like Car–Parrinello Molecular Dynamics (CPMD) have been employed to describe the dynamics of hydrogen bonds and to derive spectroscopic signatures. mdpi.com Path Integral Molecular Dynamics (PIMD) has also been used to investigate quantum effects on the motion of nuclei, particularly the behavior of protons in hydrogen bonds. mdpi.com These simulations, performed in both the gas phase and the crystalline phase, can reveal how the environment influences the strength and dynamics of intramolecular interactions. mdpi.com For example, PIMD simulations can quantitatively estimate how quantum effects influence proton position, often showing it to be moved towards the midpoint of a hydrogen bridge. mdpi.com

Table 2: Molecular Dynamics Techniques for Quinolone Carboxylic Acid Derivatives

| Technique | Focus | Key Findings |

|---|---|---|

| CPMD | Hydrogen bond dynamics, spectroscopic signatures. | Bridged proton is typically localized at the donor side. |

| PIMD | Quantum effects on nuclear motion. | Inclusion of quantum effects shows proton delocalization towards the bridge midpoint. |

Modeling of Electronic Structure and Reactivity

Modeling the electronic structure is fundamental to understanding a molecule's stability, reactivity, and properties. DFT calculations are often used to determine properties such as the electrophilicity index, chemical potential, and chemical hardness, which provide insights into reactivity. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps to understand charge transfer within the molecule. nih.gov

The Potential Energy Surface (PES) is a central concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Analysis of the PES allows for the identification of stable structures (minima) and transition states. In studies of related quinolone derivatives, geometry optimization is performed to find energy minima on the PES. Subsequently, harmonic frequency calculations are carried out to confirm that the located structures are true minima, which is verified by the absence of any imaginary frequencies. mdpi.com This ensures that the computationally derived structures are stable and physically meaningful.

Conical Intersections in Excited State Processes

Following electronic excitation by light, molecules must dissipate the absorbed energy. This often occurs through non-radiative pathways, and conical intersections (CIs) play a central mechanistic role in these ultrafast processes. windows.net A conical intersection is a point of degeneracy between two electronic potential energy surfaces (in this case, typically the first excited state, S₁, and the ground state, S₀). uci.edu These intersections act as efficient funnels, enabling rapid internal conversion back to the ground state, often on a femtosecond timescale. mdpi.com

For aromatic molecules containing hydroxyl groups, such as 7-hydroxyquinoline (B1418103) derivatives, a common deactivation pathway following photoexcitation is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net In this process, a proton is transferred from the hydroxyl group to the quinoline (B57606) nitrogen atom within the excited state. Computational studies on related 7-hydroxyquinoline systems suggest that the ESIPT process leads the molecule to a region of the potential energy surface where a conical intersection with the ground state is accessible. nih.govresearchgate.net

The decay process can be summarized as:

Absorption of a photon excites the molecule from the ground state (S₀) to an excited state (S₁).

In the S₁ state, an ultrafast intramolecular proton transfer occurs, forming a transient tautomer.

The molecule's geometry distorts along specific vibrational modes, providing access to a CI between the S₁ and S₀ potential energy surfaces.

The molecule funnels through the CI, returning to the ground state (S₀) non-radiatively.

While direct computational studies mapping the specific conical intersection topography for 7-Hydroxyquinoline-4-carboxylic acid are not extensively detailed, the mechanism is well-established for the 7-hydroxyquinoline chromophore. nih.govresearchgate.net Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can sometimes struggle to correctly describe the dimensionality of conical intersections, though newer approaches aim to correct these deficiencies. uci.edumdpi.comnih.gov

Correlation with Experimental Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental results. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to predict spectroscopic properties, which can then be compared with experimental data from techniques like FT-IR, FT-Raman, and UV-Vis spectroscopy. iosrjournals.orgnih.goveurjchem.com

DFT calculations with hybrid functionals, such as B3LYP, have proven effective in predicting the vibrational spectra of quinoline derivatives. iosrjournals.orgnih.gov By calculating the harmonic vibrational frequencies of the molecule's optimized geometry, a theoretical spectrum can be generated. The correlation between the calculated and observed vibrational frequencies for a related compound, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, demonstrates the accuracy of this approach. iosrjournals.org

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Quinoline Derivative. Data derived from studies on 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. iosrjournals.org

Similarly, TD-DFT is used to calculate electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. eurjchem.com To improve the correlation with experimental data obtained in solution, computational models often incorporate solvent effects using methods like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). eurjchem.comnih.gov This allows for a more accurate prediction of how the solvent environment influences the electronic absorption energies.

Prediction of Molecular Properties and Interactions

Beyond spectroscopy, computational methods are invaluable for predicting a wide range of molecular properties and potential interactions of this compound. frontiersin.org DFT calculations provide detailed information about the molecule's fundamental electronic and structural characteristics. nih.govrsc.org